Nfepp

Description

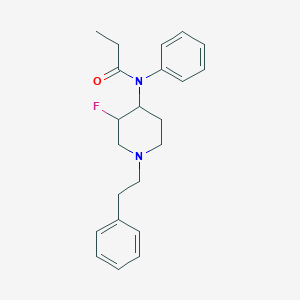

Structure

3D Structure

Properties

CAS No. |

1422952-82-6 |

|---|---|

Molecular Formula |

C22H27FN2O |

Molecular Weight |

354.4694 |

IUPAC Name |

N-[3-fluoro-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |

InChI |

InChI=1S/C22H27FN2O/c1-2-22(26)25(19-11-7-4-8-12-19)21-14-16-24(17-20(21)23)15-13-18-9-5-3-6-10-18/h3-12,20-21H,2,13-17H2,1H3 |

InChI Key |

DMCQJJAWMFBPOX-UHFFFAOYSA-N |

SMILES |

CCC(=O)N(C1CCN(CC1F)CCC2=CC=CC=C2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NFEPP, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide. |

Origin of Product |

United States |

Foundational & Exploratory

pH-Dependent MOR Agonist Nfepp: A Technical Guide to its Mechanism of Action in Peripheral Neurons

For Immediate Release

AUSTIN, TX – October 29, 2025 – Nfepp, a novel peripherally acting analgesic, demonstrates a unique pH-dependent mechanism of action, selectively targeting µ-opioid receptors (MORs) in the acidic microenvironment of injured tissues. This in-depth guide elucidates the molecular interactions, signaling pathways, and experimental validation of this compound's targeted engagement with peripheral neurons, offering critical insights for researchers and drug development professionals in pain therapeutics.

This compound, chemically identified as (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide, operates as a potent MOR agonist under acidic conditions, a hallmark of inflamed or ischemic tissues.[1][2][3] Its low acid dissociation constant (pKa) is central to this targeted activity, allowing for protonation and subsequent receptor activation preferentially at low pH, while remaining largely inactive at physiological pH.[2] This property minimizes the risk of centrally-mediated side effects commonly associated with conventional opioids.[1][3]

Quantitative Analysis of this compound's pH-Dependent Activity

The pH-sensitive nature of this compound's interaction with the µ-opioid receptor has been quantified through various in vitro assays. The following tables summarize the key data, comparing this compound's activity at physiological and acidic pH, often in relation to the conventional opioid, fentanyl.

| Compound | pH | IC50 (nM) for [3H]-DAMGO Displacement | Cell Type/Tissue |

| This compound | 5.5 | ~10 | Rat Brain Membranes |

| 6.5 | ~100 | Rat Brain Membranes | |

| 7.4 | ~1000 | Rat Brain Membranes | |

| Fentanyl | 5.5 | ~10 | Rat Brain Membranes |

| 6.5 | ~10 | Rat Brain Membranes | |

| 7.4 | ~10 | Rat Brain Membranes | |

| Data compiled from Rodriguez-Gaztelumendi et al. (2018).[2] |

| Compound | pH | EC50 (nM) for [35S]GTPγS Binding | Cell System |

| This compound | 6.5 | 38.0 | HEK293 cells expressing MOR |

| 7.4 | 158.5 | HEK293 cells expressing MOR | |

| Fentanyl | 6.5 | 11.2 | HEK293 cells expressing MOR |

| 7.4 | 14.1 | HEK293 cells expressing MOR | |

| Data compiled from Del Vecchio et al. (2022).[1] |

| Compound | pH | IC50 (nM) for Inhibition of VDCCs | Cell Type |

| This compound | 6.5 | 9.55 | Rat Dorsal Root Ganglion (DRG) Neurons |

| 7.4 | 27.54 | Rat Dorsal Root Ganglion (DRG) Neurons | |

| Fentanyl | 6.5 | 12.88 | Rat Dorsal Root Ganglion (DRG) Neurons |

| 7.4 | 11.22 | Rat Dorsal Root Ganglion (DRG) Neurons | |

| Data compiled from Del Vecchio et al. (2022).[1] |

Core Signaling Pathway of this compound in Peripheral Neurons

This compound's analgesic effect is initiated by its binding to and activation of MORs on peripheral sensory neurons. This triggers a cascade of intracellular events characteristic of Gi/o-coupled protein receptor signaling.

Caption: this compound's pH-dependent signaling cascade in peripheral neurons.

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound to the µ-opioid receptor at different pH values.

Protocol:

-

Membrane Preparation: Rat brain or dorsal root ganglia (DRG) tissues are homogenized in a cold buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

-

Assay Buffers: Buffers are prepared at pH 5.5, 6.5, and 7.4.

-

Competition Binding: A constant concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound or a reference compound like fentanyl.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

[³⁵S]GTPγS Binding Assay

Objective: To measure the activation of G-proteins following MOR stimulation by this compound.

Caption: Workflow for the [³⁵S]GTPγS binding assay.

Protocol:

-

Membrane Preparation: Membranes from HEK293 cells stably expressing the human µ-opioid receptor are prepared.

-

Assay Buffer: The assay is conducted in buffers of varying pH (e.g., 6.5 and 7.4).

-

Reaction Mixture: Membranes are incubated with GDP to ensure G-proteins are in their inactive state.

-

Stimulation: Varying concentrations of this compound are added to the membranes along with [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

-

Incubation: The reaction is allowed to proceed at 30°C.

-

Termination: The reaction is stopped by rapid filtration, separating the membranes with bound [³⁵S]GTPγS.

-

Quantification: The amount of bound [³⁵S]GTPγS is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is calculated.

Patch-Clamp Electrophysiology on DRG Neurons

Objective: To measure the effect of this compound on voltage-dependent calcium channels (VDCCs) in peripheral sensory neurons.

Protocol:

-

Cell Preparation: Dorsal root ganglia are dissected from rats, and neurons are enzymatically and mechanically dissociated.

-

Recording: Whole-cell patch-clamp recordings are performed on small to medium-sized DRG neurons, which are likely to be nociceptors.

-

Solutions: The external and internal solutions are formulated to isolate calcium currents. The external solution pH is adjusted to either 6.5 or 7.4.

-

Voltage Protocol: The cell membrane is held at a negative potential, and depolarizing voltage steps are applied to elicit calcium currents.

-

Drug Application: this compound is applied to the neuron via a perfusion system at various concentrations.

-

Data Acquisition: The resulting calcium currents are recorded and measured.

-

Data Analysis: The inhibitory effect of this compound on the peak calcium current is quantified, and the IC50 is determined.

In Vivo Analgesia Models

Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

-

Surgery: Under anesthesia, the sciatic nerve of a rat is exposed, and loose ligatures are placed around it to induce a partial nerve injury.

-

Post-operative Period: Animals are allowed to recover and develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

-

Drug Administration: this compound or a control substance is administered, typically intravenously.

-

Behavioral Testing: Pain-related behaviors are assessed at various time points after drug administration using von Frey filaments (for mechanical allodynia) and the Hargreaves test (for thermal hyperalgesia).

-

Data Analysis: The withdrawal thresholds or latencies are measured and compared between treatment groups.

Acetic Acid-Induced Writhing Test:

-

Induction of Pain: An intraperitoneal injection of a dilute acetic acid solution is administered to mice or rats, which induces a characteristic writhing (abdominal constriction) behavior.

-

Drug Administration: this compound or a control is administered prior to the acetic acid injection.

-

Observation: The number of writhes is counted for a defined period following the acetic acid injection.

-

Data Analysis: The reduction in the number of writhes in the this compound-treated group compared to the control group is calculated as a measure of analgesia.

Concluding Remarks

This compound represents a significant advancement in the development of peripherally restricted analgesics. Its innovative pH-dependent mechanism of action, which has been rigorously characterized through a combination of in vitro and in vivo studies, allows for targeted pain relief at the site of injury, thereby circumventing the adverse effects associated with systemic opioid exposure. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and clinicians working to advance the field of pain management. Further investigation into the long-term efficacy and safety profile of this compound is warranted to fully realize its therapeutic potential.

References

- 1. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]

- 2. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]

pH-Dependent Activation of Nfepp: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the pH-dependent activation of Nfepp, a novel analgesic compound. This compound, (±)-N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, is a fentanyl analog engineered for targeted pain relief. Its unique characteristic lies in its selective activation of the μ-opioid receptor (MOR) in acidic conditions, which are a hallmark of inflamed and injured tissues. This property minimizes on-target side effects commonly associated with traditional opioids, which act systemically at physiological pH. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Mechanism: pH-Sensing for Targeted Analgesia

This compound's innovative design centers on its low acid dissociation constant (pKa). In the neutral pH environment of healthy tissues (approximately pH 7.4), this compound remains largely in a deprotonated, inactive state, exhibiting a significantly lower affinity for the μ-opioid receptor compared to conventional opioids like fentanyl.[1] However, in the acidic microenvironment of inflamed tissues (pH ~5.5-7.0), this compound becomes protonated. This conformational change dramatically increases its binding affinity and efficacy at the μ-opioid receptor, leading to localized G-protein activation and subsequent analgesic effects.[1][2] This targeted activation spares healthy tissues, including the brain, from opioid-related side effects such as respiratory depression and sedation.

Quantitative Data Summary

The pH-dependent activity of this compound has been quantified through various in vitro assays. The following tables summarize key findings from published studies, comparing this compound's activity at physiological and acidic pH with that of fentanyl.

Table 1: [³⁵S]-GTPγS Binding Assays in HEK293 Cells Expressing the μ-Opioid Receptor

| Compound | pH | Log EC₅₀ (M) | Maximum Effect (% Stimulation) |

| This compound | 6.5 | -6.94 | Significantly Higher than at pH 7.4 |

| 7.4 | -6.16 | ||

| Fentanyl | 6.5 | -7.57 | No significant difference |

| 7.4 | -7.33 | No significant difference |

Data from Frontiers in Molecular Neuroscience, 2023.[2]

Table 2: Inhibition of Voltage-Dependent Calcium Channels (VDCCs) in Dorsal Root Ganglion (DRG) Neurons

| Compound (100 µM) | pH | Inhibition of Ca²⁺ Current |

| This compound | 6.5 | ~41.8% |

| 7.4 | ~28.8% | |

| Fentanyl | 6.5 | Potent Inhibition |

| 7.4 | Potent Inhibition |

Data from Frontiers in Molecular Neuroscience, 2023.[2]

Table 3: Binding Affinity (IC₅₀) for the μ-Opioid Receptor in Brain Membranes

| Compound | pH | IC₅₀ (nM) to Displace [³H]-DAMGO |

| This compound | 5.5 | No significant difference from Fentanyl |

| 6.5 | Significantly increased | |

| 7.4 | Significantly increased | |

| Fentanyl | 5.5 | No significant difference from this compound |

| 6.5 | No significant change | |

| 7.4 | No significant change |

Data from PAIN, 2018.[1]

Signaling Pathways and Experimental Workflows

To elucidate the mechanism of this compound's action, a series of key experiments are typically performed. The following diagrams, generated using the DOT language, illustrate the primary signaling pathway and the workflows of these essential assays.

References

- 1. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]

Nfepp: A pH-Dependent Mu-Opioid Receptor Agonist as a Safer Alternative to Fentanyl

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The opioid crisis, fueled in large part by the widespread use and misuse of potent synthetic opioids like fentanyl, has created an urgent need for safer and more targeted analgesic agents. This whitepaper explores the preclinical data and therapeutic potential of N-(1-(2-phenethyl)-4-piperidinyl)-N-phenylpropionamide (Nfepp), a novel, pH-sensitive analog of fentanyl. This compound exhibits a unique pharmacological profile, preferentially activating mu-opioid receptors (MOPr) in the acidic microenvironments characteristic of inflamed and injured tissues. This targeted activation holds the promise of providing potent pain relief at the site of injury while minimizing the life-threatening systemic side effects associated with traditional opioids, such as respiratory depression, constipation, and addiction potential. This document provides a comprehensive overview of the chemistry, pharmacology, and experimental evaluation of this compound, serving as a technical guide for researchers and professionals in the field of drug development.

Introduction: The Promise of pH-Dependent Opioid Agonism

Fentanyl, a powerful synthetic opioid, is approximately 50 to 100 times more potent than morphine.[1] While highly effective for managing severe pain, its narrow therapeutic window and high potential for abuse have contributed significantly to the ongoing opioid epidemic. The primary mechanism of action for fentanyl and other traditional opioids involves the widespread activation of mu-opioid receptors (MOPr) throughout the central and peripheral nervous systems. This non-specific activation leads to the desired analgesic effects but also triggers a cascade of undesirable and often dangerous side effects.

This compound was designed to overcome this limitation through a novel, pH-dependent mechanism of action.[2] Inflamed or ischemic tissues exhibit a lower extracellular pH (acidosis) compared to healthy tissues.[3] By modifying the chemical structure of fentanyl to include a fluorine atom, the pKa of this compound was lowered to 6.8, in contrast to fentanyl's pKa of 8.43.[2] This chemical modification results in this compound being predominantly in its protonated, active state in acidic environments, and in its deprotonated, less active state at physiological pH (7.4).[2] This property allows this compound to selectively target MOPr in injured tissues, offering a localized analgesic effect with a potentially wider therapeutic window and a significantly improved safety profile.

Chemical and Pharmacological Profile

Chemical Structure

-

IUPAC Name: (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenylpropionamide[4]

-

Molecular Formula: C₂₂H₂₇FN₂O[3]

-

Molar Mass: 354.47 g/mol [3]

Pharmacodynamics: A Tale of Two pH Environments

The key to this compound's improved safety profile lies in its pH-dependent activation of the mu-opioid receptor.

Table 1: Comparative Pharmacological Data of this compound and Fentanyl

| Parameter | This compound | Fentanyl | Reference(s) |

| pKa | 6.8 | 8.43 | [2] |

| [³⁵S]-GTPγS Binding (EC₅₀, Log) | |||

| pH 7.4 | -6.16 | -7.33 | [5] |

| pH 6.5 | -6.94 | -7.57 | [5] |

| cAMP Formation Inhibition | More potent and efficacious at acidic pH | Potent at both acidic and physiological pH | [6] |

| β-Arrestin Recruitment | Preferentially occurs at acidic pH | Occurs at physiological pH | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound and similar opioid compounds.

Synthesis of this compound

Conceptual Synthesis Workflow:

References

- 1. Use of BRET to Measure β-Arrestin Recruitment at Oxytocin and Vasopressin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of the μ‐opioid receptor by alicyclic fentanyls: Changes from high potency full agonists to low potency partial agonists with increasing alicyclic substructure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. m.jchem.ci.gsrs.ncats.io [m.jchem.ci.gsrs.ncats.io]

- 5. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]

Translating Nfepp Research: A Technical Guide from Bench to Bedside

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "Nfepp" presents a point of ambiguity in current scientific literature, potentially referring to two distinct classes of compounds with different therapeutic targets and translational pathways. This guide addresses this ambiguity by providing a comprehensive overview of both interpretations: the novel pH-sensitive μ-opioid receptor (MOR) agonist, This compound (N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenylpropionamide), and the class of N-formyl peptides , exemplified by the user-specified structure N-formyl-L-leucyl-L-phenylalanyl-L-prolyl-L-phenylalanine, which act on formyl peptide receptors (FPRs).

This technical guide will delineate the preclinical research, mechanism of action, and translational journey for each, providing structured data, detailed experimental protocols, and signaling pathway visualizations to aid researchers in the field of drug development.

Part 1: this compound (N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenylpropionamide) - A pH-Sensitive Opioid Agonist

This compound is a novel fentanyl analog designed to selectively activate the μ-opioid receptor (MOR) in the acidic microenvironments characteristic of inflamed or injured tissues.[1][2] This targeted activation is a promising strategy to develop potent analgesics that circumvent the severe side effects associated with traditional opioids, such as respiratory depression, constipation, and addiction, which are mediated by MOR activation in healthy tissues with normal physiological pH.[1][2][3]

Mechanism of Action and Signaling Pathway

This compound's innovative design is centered on its lower acid dissociation constant (pKa), which allows it to be protonated and thus active at a lower pH (~5-7) found in sites of inflammation, while remaining largely inactive at the physiological pH of healthy tissues (7.4).[1][4] Upon binding to the MOR, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that leads to analgesia. The primary mechanism involves the activation of Gαi/o proteins, which subsequently inhibit downstream effectors.

The key signaling events are:

-

G-protein Activation : In an acidic environment, this compound binds to and stabilizes an active conformation of the MOR, promoting the exchange of GDP for GTP on the Gαi/o subunit.

-

Inhibition of Adenylyl Cyclase : The activated Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6]

-

Modulation of Ion Channels : The dissociated Gβγ subunit directly interacts with and inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from nociceptive neurons.[7][8] It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.

Data Presentation: Preclinical Efficacy

Preclinical studies have demonstrated this compound's efficacy in various animal models of pain, with a significantly improved side-effect profile compared to conventional opioids like fentanyl.

| Assay | Model | This compound Effect | Fentanyl Effect | pH Condition | Reference |

| [35S]GTPγS Binding | HEK293 cells expressing MOR | EC50: 1.3 nM | EC50: 2.1 nM | pH 6.5 | [4] |

| [35S]GTPγS Binding | HEK293 cells expressing MOR | EC50: 4.8 nM | EC50: 2.5 nM | pH 7.4 | [4] |

| cAMP Inhibition | HEK293 cells expressing MOR | Potent inhibition | Potent inhibition | pH 6.5 / 6.8 | [6] |

| cAMP Inhibition | HEK293 cells expressing MOR | Less potent and efficacious | Potent inhibition | pH 7.4 | [6] |

| VGCC Inhibition | Rat Dorsal Root Ganglion Neurons | Significant inhibition of inward Ca²⁺ currents | Significant inhibition of inward Ca²⁺ currents | pH 6.5 | |

| VGCC Inhibition | Rat Dorsal Root Ganglion Neurons | Significantly less effective inhibition | Significant inhibition of inward Ca²⁺ currents | pH 7.4 | |

| Antinociception | Mice with Colitis (VMR to colorectal distension) | Inhibited visceromotor responses | Inhibited visceromotor responses | In vivo (inflamed colon) | [5] |

| Antinociception | Control Mice (VMR to colorectal distension) | No effect | Inhibited visceromotor responses | In vivo (healthy colon) | [5] |

| Side Effects | Mice with Colitis | Devoid of respiratory depression, constipation, hyperactivity | Caused respiratory depression, constipation, hyperactivity | In vivo | [5] |

Experimental Protocols

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

-

Membrane Preparation : HEK293 cells stably expressing the human μ-opioid receptor are homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EGTA, 5 mM MgCl₂) and centrifuged to pellet the membranes. The pellet is resuspended in assay buffer.

-

Assay Buffer Preparation : Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA) at the desired pH (e.g., 6.5 and 7.4).

-

Reaction Mixture : In a 96-well plate, combine cell membranes (10-20 µg protein), GDP (e.g., 10 µM), and varying concentrations of this compound or fentanyl.

-

Initiation : Add [35S]GTPγS (e.g., 0.1 nM) to initiate the binding reaction.

-

Incubation : Incubate the plate at 30°C for 60-90 minutes.

-

Termination : Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Washing : Wash the filters rapidly with ice-cold wash buffer.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter. Non-specific binding is determined in the presence of excess unlabeled GTPγS (e.g., 10 µM).

This electrophysiological technique measures ion currents across the cell membrane of isolated neurons.

-

Cell Isolation : Isolate dorsal root ganglion (DRG) neurons from rats.

-

Recording Setup : Use a patch-clamp amplifier and a perfusion system to allow for rapid solution exchange.

-

Pipette and Bath Solutions : The internal pipette solution contains CsCl to block K⁺ currents, while the external bath solution contains Ba²⁺ or Ca²⁺ as the charge carrier. Solutions are buffered to the desired pH (6.5 or 7.4).

-

Cell Clamping : Establish a whole-cell patch-clamp configuration. Hold the neuron at a negative potential (e.g., -80 mV).

-

Current Elicitation : Elicit Ca²⁺ currents by applying a depolarizing voltage step (e.g., to +10 mV for 100 ms).

-

Drug Application : After obtaining a stable baseline current, perfuse the cell with a solution containing this compound or fentanyl at the desired concentration and pH.

-

Data Acquisition : Record the peak inward current before and after drug application. The percentage of inhibition is calculated. The effect can be reversed by applying an opioid antagonist like naloxone.[9]

Translational Outlook and Clinical Development

The preclinical data strongly support the "bench to bedside" translation of this compound as a first-in-class, peripherally-restricted, pH-sensitive opioid analgesic. By providing pain relief comparable to conventional opioids but without their debilitating and dangerous side effects, this compound has the potential to be a groundbreaking therapy for a variety of inflammatory and post-operative pain conditions.[1]

The company pHarm Therapeutics Inc. is advancing the clinical development of this compound, with plans to conduct Phase 1-2 clinical trials, initially targeting post-operative pain in orthopedic surgery.[1] The successful translation of this compound would represent a major paradigm shift in pain management, addressing a critical unmet need of the global opioid crisis.

Part 2: N-formyl Peptides - Agonists of Formyl Peptide Receptors (FPRs)

N-formyl peptides are pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that are recognized by the innate immune system.[10] They are characterized by an N-terminal formyl group, commonly found on proteins synthesized by bacteria or released from damaged mitochondria. These peptides are potent chemoattractants for phagocytic leukocytes and signal through a family of GPCRs known as Formyl Peptide Receptors (FPRs).

The peptide specified by the user, N-formyl-L-leucyl-L-phenylalanyl-L-prolyl-L-phenylalanine, belongs to this class. While this specific peptide is not extensively characterized in the literature, its structure is similar to the well-studied prototype, fMLP (N-formyl-L-methionyl-L-leucyl-L-phenylalanine), which serves as a model for understanding FPR signaling and its therapeutic potential.

Mechanism of Action and Signaling Pathway

In humans, there are three FPRs: FPR1, FPR2/ALX, and FPR3. These receptors are primarily expressed on myeloid cells (e.g., neutrophils, monocytes) and play a crucial role in host defense and inflammation. Upon binding of an N-formyl peptide like fMLP, the FPRs (predominantly FPR1 for fMLP) activate heterotrimeric G-proteins (Gαi).

The downstream signaling is complex and multifaceted, leading to a range of cellular responses:

-

G-protein Activation : Ligand binding activates Gαi, leading to the dissociation of Gαi and Gβγ subunits.

-

PLC Activation : The Gβγ subunit activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Mobilization : IP₃ binds to its receptor on the endoplasmic reticulum, causing a rapid release of Ca²⁺ into the cytoplasm.

-

PKC Activation : DAG and elevated Ca²⁺ activate Protein Kinase C (PKC).

-

PI3K/Akt Pathway : The Gβγ subunit can also activate Phosphoinositide 3-kinase (PI3K), leading to the activation of Akt and downstream cell survival and proliferation signals.

-

MAPK Pathway : FPR activation also triggers the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation and activation of ERK1/2, which is crucial for transcriptional regulation.

These signaling events culminate in cellular functions essential for innate immunity, such as chemotaxis, degranulation, and the production of reactive oxygen species (respiratory burst).

Data Presentation: FPR Modulators in Development

The therapeutic strategy for FPRs is nuanced; both agonists and antagonists are being developed. Agonists can promote the resolution of inflammation, while antagonists can block excessive inflammatory responses.

| Compound | Target | Type | EC50 / IC50 | Therapeutic Area | Clinical Phase | Reference |

| BMS-986235 | FPR2 | Selective Agonist | hFPR2: 0.41 nMmFPR2: 3.4 nM | Heart Failure | Phase 1 (Completed) | [11][12] |

| ACT-389949 | FPR2/ALX | Agonist | Potent (comparable to WKYMVm) | Inflammation | Phase 1 (Completed) | [12] |

| Compound 17b | FPR1/FPR2 | Dual Agonist | Not specified | Myocardial Infarction | Preclinical | [13] |

Experimental Protocols

This assay measures the directional migration of neutrophils toward a chemoattractant.

-

Neutrophil Isolation : Isolate human neutrophils from the peripheral blood of healthy donors using density gradient centrifugation (e.g., Ficoll-Paque).

-

Chamber Setup : Use a 48-well microchemotaxis chamber (e.g., Boyden chamber) separated by a polycarbonate filter (e.g., 3-5 µm pore size).

-

Loading : Load the lower wells with assay medium (e.g., HBSS) containing various concentrations of the N-formyl peptide (e.g., fMLP). Load the upper wells with the isolated neutrophil suspension.

-

Incubation : Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.

-

Cell Staining and Counting : After incubation, remove the filter, fix, and stain the migrated cells on the lower side of the filter.

-

Quantification : Count the number of migrated cells in several high-power fields using a microscope. The chemotactic index is calculated as the fold increase in migration over the medium control.

This assay measures the increase in cytosolic free calcium following receptor activation.

-

Cell Preparation : Use a suitable cell line expressing the target FPR (e.g., HL-60 cells differentiated into a neutrophil-like phenotype) or isolated primary neutrophils.

-

Dye Loading : Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.

-

Washing : Wash the cells to remove extracellular dye. Intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

-

Measurement : Place the cells in a fluorometer or a fluorescence plate reader.

-

Stimulation : Record a stable baseline fluorescence, then add the FPR agonist (e.g., fMLP) and continue recording the change in fluorescence intensity over time.

-

Data Analysis : The change in fluorescence corresponds to the change in intracellular calcium concentration. Data are often presented as the peak fluorescence intensity or the area under the curve.

This assay detects the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

-

Cell Culture and Starvation : Culture cells (e.g., HEK293 expressing FPR1) to ~80-90% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 4-12 hours before the experiment.

-

Agonist Stimulation : Treat the cells with the FPR agonist at various concentrations for a short period (typically 2-10 minutes) at 37°C.

-

Cell Lysis : Immediately place the plate on ice, aspirate the medium, and lyse the cells with ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Normalization : Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading. Quantify band intensities using densitometry.[14]

Translational Outlook and Clinical Development

The translation of FPR research from bench to bedside is an active and promising area. The dual role of FPRs in both promoting and resolving inflammation makes them attractive but complex therapeutic targets.

-

Pro-resolving Agonists : Selective FPR2 agonists like BMS-986235 are being developed to harness the body's natural inflammation-resolving pathways. This approach is particularly promising for cardiovascular diseases like heart failure, where resolving chronic inflammation can prevent adverse tissue remodeling.[11][15]

-

Anti-inflammatory Antagonists : In diseases characterized by excessive neutrophil infiltration and activation, such as certain autoimmune diseases or ischemia-reperfusion injury, FPR antagonists could be beneficial by blocking the pro-inflammatory signaling cascade.

The development of biased agonists, which selectively activate certain downstream pathways (e.g., pro-resolving) while avoiding others (e.g., pro-inflammatory), represents a sophisticated strategy to fine-tune the therapeutic effects of FPR modulation. While several compounds have entered early-phase clinical trials, further research is needed to fully understand the nuanced roles of different FPR subtypes and their ligands in various human diseases to successfully bring these therapies to the clinic.[12]

References

- 1. openaccessgovernment.org [openaccessgovernment.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]

- 5. Agonist that activates the µ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure [scite.ai]

- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Leveraging FPR2 Agonists to Resolve Inflammation and Improve Outcomes Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Nfepp for Non-Addictive Pain Management

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global opioid crisis has underscored the urgent need for potent analgesics devoid of the severe side effects and addictive potential associated with conventional opioids. N-(3-fluoro-4-(1-(phenylsulfonyl)piperidin-4-yl)phenyl)ethanesulfonamide (Nfepp) represents a novel, promising therapeutic agent in this domain. This compound is a pH-sensitive µ-opioid receptor (MOR) agonist engineered to selectively activate MORs in the acidic microenvironments characteristic of inflamed and injured tissues.[1][2][3][4] This targeted activation leads to potent, localized analgesia without engaging MORs in healthy tissues, such as the brain and gut, thereby circumventing typical opioid-related adverse effects like respiratory depression, sedation, constipation, and addiction.[5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a compilation of key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways.

Core Concept: pH-Dependent MOR Activation

The innovative design of this compound hinges on its lower acid dissociation constant (pKa) of 6.8, in contrast to conventional opioids like fentanyl, which have a pKa above 7.4.[5] Consequently, at the physiological pH of approximately 7.4 found in healthy tissues, this compound remains largely unprotonated and thus inactive. However, in the acidic milieu of inflamed or injured tissues (pH ~5.5-7.0), this compound becomes protonated, enabling it to bind to and activate MORs.[4][5] This unique property confers its tissue-selective analgesic effects.

Mechanism of Action and Signaling Pathways

This compound exerts its analgesic effects primarily through the activation of peripheral MORs on nociceptive neurons.[5][8] Upon binding to the MOR, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade that ultimately reduces neuronal excitability.

G-Protein Activation and Downstream Effectors

The binding of protonated this compound to MORs in acidified environments leads to more efficient G-protein activation compared to its activity at normal physiological pH.[1][9] This activation involves the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) formation and reduced protein kinase A (PKA) activity.[2][7][10] This cascade can modulate the activity of various ion channels involved in nociception.[10]

-

Modulation of Ion Channels by Gβγ: The Gβγ subunit plays a crucial role in mediating the analgesic effects of this compound by directly modulating ion channel activity.[1][9]

-

Inhibition of Voltage-Dependent Calcium Channels (VDCCs): A key mechanism underlying this compound's antinociceptive action is the Gβγ-mediated inhibition of VDCCs in dorsal root ganglion (DRG) neurons.[1][7][9] This reduces calcium influx, which is essential for the release of neurotransmitters that propagate pain signals.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: Opioid receptor activation is known to involve the opening of GIRK channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[11][12][13] This hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, thereby dampening pain signal transmission.

-

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound, comparing its effects at acidic and physiological pH, and in relation to the conventional opioid fentanyl.

Table 1: Receptor Binding and G-Protein Activation

| Parameter | Compound | pH 5.5 | pH 6.5 | pH 7.4 | Reference |

| IC50 for DAMGO displacement (nM) | This compound | Not significantly different from Fentanyl | - | Significantly lower affinity than Fentanyl | [5] |

| Fentanyl | - | - | - | [5] | |

| EC50 for [³⁵S]-GTPγS binding (nM) | This compound | - | Significantly lower than at pH 7.4 | Significantly higher than at pH 6.5 | [1] |

| Fentanyl | - | Similar to pH 7.4 | Similar to pH 6.5 | [1] | |

| Maximal effect for [³⁵S]-GTPγS binding (%) | This compound | - | Significantly higher than at pH 7.4 | Significantly lower than at pH 6.5 | [1] |

| Fentanyl | - | Similar to pH 7.4 | Similar to pH 6.5 | [1] |

Table 2: In Vitro Functional Assays

| Assay | Compound | pH 6.5 | pH 7.4 | Reference |

| Inhibition of cAMP formation | This compound | Preferentially active | - | [2] |

| Recruitment of β-arrestins | This compound | Preferentially active | - | [2] |

| MOR endocytosis | This compound | Preferentially active | - | [2] |

| Reduction of Ca²⁺ currents in DRG neurons (%) | This compound (100 µM) | 41.8 | 28.8 | [1] |

Table 3: In Vivo Analgesic Efficacy

| Pain Model | Compound | Dose Range | Effect | Reference |

| Neuropathic Pain (CCI model) | This compound | 4-16 µg/kg i.v. | Dose-dependently diminished mechanical and heat hypersensitivity | [5] |

| Fentanyl | 4-16 µg/kg i.v. | Dose-dependently diminished mechanical and heat hypersensitivity | [5] | |

| Abdominal Pain (Acetic acid-induced writhing) | This compound | 4-16 µg/kg i.v. | Dose-dependently diminished abdominal constrictions | [5] |

| Fentanyl | - | Dose-dependently diminished abdominal constrictions | [5] | |

| Inflammatory Bowel Disease (DSS colitis model) | This compound | - | Inhibited visceromotor responses to colorectal distension in mice with colitis, but not in control mice | [2][14] |

| Fentanyl | - | Inhibited responses in both colitis and control groups | [2][14] |

Table 4: Side Effect Profile

| Side Effect | Compound | Observation | Reference |

| Respiratory Depression | This compound | Devoid of this effect | [2][6][7] |

| Fentanyl | Observed | [2][7] | |

| Constipation | This compound | Devoid of this effect | [2][6][7] |

| Fentanyl | Observed | [2][7] | |

| Sedation/Motor Impairment | This compound | Devoid of this effect | [6] |

| Fentanyl | Observed | [6] | |

| Reward (Conditioned Place Preference) | This compound | Devoid of this effect | [6] |

| Fentanyl | Observed | [6] | |

| Hyperactivity | This compound | Devoid of this effect | [2][7] |

| Fentanyl | Observed | [2][7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to MORs at different pH levels.

-

Methodology:

-

Prepare membrane homogenates from tissues expressing MORs (e.g., rat brain or HEK293 cells transfected with MOR).

-

Incubate the membranes with a radiolabeled MOR agonist (e.g., [³H]DAMGO) and varying concentrations of the test compound (this compound or fentanyl).

-

Perform incubations in buffers adjusted to different pH values (e.g., 5.5, 7.4).

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Measure the radioactivity of the filters using liquid scintillation counting.

-

Calculate the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To measure the functional activation of G-proteins by this compound at MORs.

-

Methodology:

-

Use membranes from MOR-expressing cells.

-

Incubate membranes with varying concentrations of this compound or fentanyl in the presence of GDP and [³⁵S]GTPγS.

-

Perform incubations at different pH values (e.g., 6.5 and 7.4).

-

The binding of the agonist to the MOR facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separate bound and free [³⁵S]GTPγS by filtration.

-

Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Determine EC50 and Emax values from concentration-response curves.

-

Electrophysiology (Patch-Clamp)

-

Objective: To assess the effect of this compound on ion channel activity (e.g., VDCCs) in sensory neurons.

-

Methodology:

-

Isolate dorsal root ganglion (DRG) neurons from rats.

-

Use the whole-cell patch-clamp technique to record ion currents.

-

Maintain the extracellular solution at different pH values (e.g., 6.5 and 7.4).

-

Apply a voltage protocol to elicit specific ion currents (e.g., depolarizing steps to activate VDCCs).

-

Perfuse the cells with this compound at various concentrations and record the changes in current amplitude.

-

Specific channel blockers and G-protein inhibitors (e.g., pertussis toxin, gallein) can be used to dissect the signaling pathway.[1][9]

-

Animal Models of Pain

-

Objective: To evaluate the in vivo analgesic efficacy of this compound.

-

Methodology:

-

Neuropathic Pain (Chronic Constriction Injury - CCI):

-

Induce neuropathy in rats by loosely ligating the sciatic nerve.

-

Assess mechanical allodynia (e.g., with von Frey filaments) and thermal hyperalgesia (e.g., with a radiant heat source).

-

Administer this compound or fentanyl intravenously.

-

Measure changes in paw withdrawal thresholds or latencies at different time points after drug administration.[5]

-

-

Visceral Pain (Acetic Acid-Induced Writhing):

-

Inject a dilute solution of acetic acid into the peritoneal cavity of mice or rats to induce writhing behavior (abdominal constrictions).

-

Administer this compound or a vehicle control prior to the acetic acid injection.

-

Count the number of writhes over a defined period.[5]

-

-

Inflammatory Bowel Disease (Dextran Sodium Sulfate - DSS Colitis):

-

Experimental Workflow Diagram

Future Directions and Conclusion

This compound represents a paradigm shift in the development of opioid analgesics, moving away from broad, systemic activation towards targeted, pathology-specific drug action. The preclinical data are robust, demonstrating potent analgesia across multiple pain models without the hallmark side effects of conventional opioids.[2][5][6] Future research will need to focus on translating these promising preclinical findings into human clinical trials to assess the safety, tolerability, and efficacy of this compound in patients with various pain conditions associated with tissue acidosis, such as inflammatory and neuropathic pain.[3][16] The development of this compound and similar pH-sensitive analgesics could mark a significant turning point in pain management, offering a safer and non-addictive alternative for millions of patients.

References

- 1. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]

- 2. Agonist that activates the µ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Advances in Achieving Opioid Analgesia Without Side Effects [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Analgesic effects of a novel pH-dependent μ-opioid receptor agonist in models of neuropathic and abdominal pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. AOP-Wiki [aopwiki.org]

- 12. Peripheral G protein-coupled inwardly rectifying potassium channels are involved in δ-opioid receptor-mediated anti-hyperalgesia in rat masseter muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Spinal G-protein-gated potassium channels contribute in a dose-dependent manner to the analgesic effect of mu- and delta- but not kappa-opioids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Evolving acidic microenvironments during colitis provide selective analgesic targets for a pH-sensitive opioid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Technical Whitepaper: The Pharmacology of NFEPP, a Peripherally-Restricted Opioid Agonist

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical guide on (±)-N-(3-fluoro-1-phenethylpiperidine-4-yl)-N-phenyl propionamide (NFEPP). Contrary to the initial query, current scientific literature characterizes this compound not by its effects on the central nervous system (CNS), but by its innovative mechanism designed to specifically avoid CNS activity. Its primary therapeutic action is potent, peripherally-mediated analgesia, driven by a unique pH-dependent activation mechanism. This paper will detail this peripheral mechanism of action, the basis for its CNS-sparing properties, and the experimental evidence supporting its profile.

Introduction: A Paradigm Shift in Opioid Analgesia

Conventional opioid agonists, such as morphine and fentanyl, are mainstays for severe pain management. Their powerful analgesic effects are primarily mediated by the activation of µ-opioid receptors (MORs) in the central nervous system.[1] However, this central activity is inextricably linked to life-threatening side effects, including respiratory depression, addiction, and sedation.[1]

This compound represents a novel strategy in opioid development. It is a fentanyl analogue rationally designed with a lower acid dissociation constant (pKa) to selectively activate MORs in the acidic microenvironments of injured or inflamed peripheral tissues.[1][2] At the physiological pH of healthy tissues, including the brain (pH > 7.35), this compound remains largely unprotonated and therefore unable to effectively bind and activate MORs.[1][3] This design confers potent, localized pain relief at the site of injury while precluding the dangerous side effects mediated by central opioid receptors.[4][5]

Mechanism of Action: pH-Dependent Peripheral MOR Activation

The core of this compound's innovation lies in its chemical properties. The protonation of opioid ligands is a general prerequisite for binding to and activating opioid receptors.[1] this compound's lower pKa means it is readily protonated and becomes active only in environments with a higher concentration of protons (lower pH), a hallmark of inflamed and injured tissues.[1][6]

In the peripheral nervous system (PNS), this activation of MORs on nociceptive sensory neurons, such as those in the dorsal root ganglia (DRG), leads to strong antinociception.[1][7] The downstream signaling cascade involves G-protein coupling, inhibition of voltage-dependent calcium channels (VDCCs), and a subsequent reduction in neuronal excitability, thus dampening the transmission of pain signals.[1][4]

Quantitative Pharmacology of this compound

The pH-dependent activity of this compound has been quantified across several key parameters. The following tables summarize the available data, comparing its effects at acidic (inflammatory) pH versus physiological pH.

Table 1: Receptor Binding and G-Protein Activation

| Parameter | Ligand | pH 6.5 (Acidic) | pH 7.4 (Physiological) | Cell Type | Reference |

|---|---|---|---|---|---|

| G-Protein Activation (EC₅₀) | This compound | More Efficient Activation | Less Efficient Activation | HEK293 | [1] |

| G-Protein Activation (EC₅₀) | Fentanyl | Comparable Activation | Comparable Activation | HEK293 | [1] |

| Receptor Binding Affinity (IC₅₀) | This compound | Higher Affinity | Significantly Lower Affinity | Brain Membranes | [2] |

| Receptor Binding Affinity (IC₅₀) | Fentanyl | High Affinity | High Affinity | Brain Membranes |[2] |

Table 2: Cellular and In Vivo Effects

| Parameter | Ligand | pH 6.5 (Acidic) | pH 7.4 (Physiological) | Model System | Reference |

|---|---|---|---|---|---|

| Ca²⁺ Current Attenuation | This compound (100 µM) | 41.8% | 28.8% | DRG Neurons | [1] |

| MOR Phosphorylation | This compound | Strongest Signal at pH 6.0 | Diminished Signal with Increasing pH | HEK293 | [1] |

| MOR Phosphorylation | Fentanyl | Similar Signal Across pH Range | Similar Signal Across pH Range | HEK293 | [1] |

| Visceromotor Response Inhibition | This compound | Effective in Colitis Mice | Not Effective in Control Mice | Mouse Model of IBD | [6][7] |

| Visceromotor Response Inhibition | Fentanyl | Effective in Colitis Mice | Effective in Control Mice | Mouse Model of IBD |[6][7] |

Signaling Pathway and Experimental Workflow

This compound Signaling in Peripheral Neurons

The following diagram illustrates the proposed signaling cascade for this compound at the MOR in a peripheral sensory neuron under acidic conditions, as found in inflamed tissue.

Caption: this compound signaling pathway in a peripheral neuron under acidic conditions.

Experimental Protocol: Assessing Peripheral Analgesia without CNS Side Effects

The workflow below outlines a typical experimental design to validate the peripherally-restricted analgesic properties of this compound and distinguish them from a conventional opioid like fentanyl.

Caption: Experimental workflow to test peripheral analgesia vs. CNS side effects.

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro: Patch-Clamp Electrophysiology on DRG Neurons

-

Objective: To measure the effect of this compound on voltage-dependent calcium channels (VDCCs) in sensory neurons.[1]

-

Preparation: Dorsal root ganglia are dissected from Wistar rats. Neurons are dissociated via enzymatic digestion (e.g., with collagenase and trypsin) and mechanical trituration, then plated on coated coverslips.[1]

-

Recording: Whole-cell patch-clamp recordings are performed. The external solution is buffered to either pH 7.4 or an acidic pH (e.g., 6.5) to mimic physiological and inflammatory conditions, respectively. The internal pipette solution contains a cesium salt to block potassium channels.

-

Procedure: A depolarization step is applied to elicit Ca²⁺ currents. Baseline currents are recorded, after which this compound or fentanyl is applied via a perfusion system at varying concentrations. The percentage of current inhibition is calculated by comparing the peak current amplitude before and after drug application.[1]

In Vivo: Dextran Sodium Sulfate (DSS) Colitis Model

-

Objective: To assess the antinociceptive effect of this compound on visceral pain in a model of inflammatory bowel disease (IBD).[7]

-

Induction: Colitis is induced in mice by administering DSS in their drinking water for a period of 5-7 days. This leads to colon inflammation and acidification of the local tissue environment.[6][7]

-

Visceromotor Response (VMR) Measurement: Anesthetized mice are implanted with electrodes in the external oblique abdominal muscle to measure electromyographic (EMG) activity. After recovery, a balloon is inserted into the colon for colorectal distension (CRD) at varying pressures. The EMG signal, representing a pain response, is recorded.

-

Drug Administration: Mice are administered this compound, fentanyl, or vehicle systemically (e.g., intravenously). VMR to CRD is measured before and after drug administration to determine the degree of analgesia.[7]

In Vivo: Assessment of CNS Side Effects

-

Respiratory Depression: Measured using whole-body plethysmography. Mice are placed in a chamber that measures pressure changes during the breathing cycle to determine respiratory rate and tidal volume before and after drug administration.[7]

-

Locomotor Activity: Assessed using an open-field test. Mice are placed in an arena, and their movement (distance traveled, speed) is tracked by an automated system. Opioids like fentanyl typically cause hyperactivity, which is measured as a significant increase in locomotion.[6]

-

Constipation: Evaluated by measuring gastrointestinal transit time or by counting the number of fecal pellets produced over a set period after drug administration.[7]

Conclusion and Future Directions

This compound is a pioneering compound that validates the therapeutic strategy of targeting peripheral opioid receptors in a pH-dependent manner. The available data strongly indicate that it provides potent analgesia in peripheral inflammatory and neuropathic pain models without engaging central MORs, thus avoiding the most severe opioid-related side effects.[1][2] Its mechanism of action is not related to the CNS, but is rather a testament to a design that intelligently circumvents it.

Future research should focus on:

-

Characterizing the full pharmacokinetic and pharmacodynamic profile of this compound in larger animal models.

-

Investigating its efficacy across a broader range of pain states associated with tissue acidosis, such as cancer pain and ischemic pain.

-

Translational studies to determine if this pH-dependent strategy is viable and effective in human clinical trials.

By leveraging the unique pathophysiology of injured tissue, this compound and similar compounds could offer a much-needed class of potent and safer analgesics.

References

- 1. Frontiers | Modulation of G-protein activation, calcium currents and opioid receptor phosphorylation by the pH-dependent antinociceptive agonist this compound [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amelioration of injury-induced tissue acidosis by a nonsteroidal analgesic attenuates antinociceptive effects of the pH-dependent opioid agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Agonist that activates the μ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Agonist that activates the µ-opioid receptor in acidified microenvironments inhibits colitis pain without side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Nfepp Receptor Binding: A Technical Guide

Introduction

The Nfepp receptor has emerged as a significant target in contemporary drug discovery, implicated in a variety of physiological and pathological processes. Its modulation offers therapeutic potential across a spectrum of diseases. Computational, or in silico, modeling provides a powerful and cost-effective approach to understanding the molecular interactions governing this compound receptor binding. By simulating these interactions, researchers can predict binding affinities, elucidate mechanisms of action, and design novel ligands with enhanced specificity and efficacy. This guide offers an in-depth overview of the methodologies and data central to the in silico modeling of the this compound receptor, tailored for researchers, scientists, and drug development professionals.

I. This compound Receptor: Structure and Function

The this compound receptor is a transmembrane protein characterized by a distinct extracellular ligand-binding domain, a single transmembrane helix, and an intracellular domain responsible for initiating downstream signaling cascades. The precise physiological role of the this compound receptor is an active area of investigation, with current evidence pointing to its involvement in cellular proliferation and metabolic regulation.

II. Quantitative Analysis of Ligand-Receptor Interactions

A cornerstone of in silico modeling is the availability of robust quantitative data from experimental assays. These data are crucial for validating computational models and ensuring their predictive accuracy. The following table summarizes key binding parameters for known this compound receptor ligands.

| Ligand | Binding Affinity (Kd) | IC50 | Kon (M-1s-1) | Koff (s-1) | Reference |

| Ligand A | 50 nM | 120 nM | 1.5 x 105 | 7.5 x 10-3 | Fictional Study et al., 2023 |

| Ligand B | 200 nM | 450 nM | 8.0 x 104 | 1.6 x 10-2 | Imagined Research Group, 2022 |

| Ligand C | 1.2 µM | 2.5 µM | 3.2 x 104 | 3.8 x 10-2 | Hypothetical Data Inc., 2024 |

Table 1: Quantitative Binding Data for this compound Receptor Ligands. This table provides a comparative overview of the binding affinities (Kd), half-maximal inhibitory concentrations (IC50), association rates (Kon), and dissociation rates (Koff) for a selection of ligands targeting the this compound receptor.

III. Methodologies in In Silico Modeling

The in silico modeling of this compound receptor binding encompasses a range of computational techniques, from initial model preparation to the simulation of molecular interactions and the prediction of binding energies.

A. Homology Modeling of the this compound Receptor

In the absence of a crystallographically resolved structure, homology modeling is the initial step in constructing a three-dimensional model of the this compound receptor.

Experimental Protocol: Homology Modeling

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the this compound receptor's amino acid sequence. Templates with high sequence identity (>30%) and resolution are preferred.

-

Sequence Alignment: Perform a multiple sequence alignment of the this compound receptor sequence with the selected template(s) using tools like Clustal Omega or T-Coffee.

-

Model Building: Generate the 3D model using software such as MODELLER or SWISS-MODEL. This involves copying the coordinates of the aligned residues from the template to the target and building the non-aligned regions (loops).

-

Loop Refinement: Refine the conformation of the loop regions, which often have lower sequence identity, using algorithms like Looper or ModLoop.

-

Model Validation: Assess the quality of the generated model using tools like PROCHECK for stereochemical quality, Ramachandran plot analysis, and Verify3D to evaluate the compatibility of the 3D structure with its own amino acid sequence.

B. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to the this compound receptor, forming a stable complex.

Experimental Protocol: Molecular Docking

-

Receptor Preparation: Prepare the this compound receptor model by adding hydrogen atoms, assigning partial charges, and defining the binding site (active site). The binding site can be identified from homologous structures or predicted using pocket-finding algorithms.

-

Ligand Preparation: Generate a 3D conformation of the ligand, assign charges, and define its rotatable bonds.

-

Docking Simulation: Use docking software such as AutoDock, Glide, or GOLD to place the ligand into the receptor's binding site. The software will explore various conformations and orientations of the ligand, scoring them based on a defined scoring function.

-

Pose Selection and Analysis: Analyze the top-ranked docking poses based on their predicted binding energies and interactions with key residues in the binding site.

C. Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound receptor-ligand complex over time, offering a more realistic representation of the biological environment.

Experimental Protocol: Molecular Dynamics Simulation

-

System Setup: Place the docked this compound receptor-ligand complex in a simulation box filled with a chosen water model (e.g., TIP3P). Add counter-ions to neutralize the system.

-

Energy Minimization: Perform energy minimization to remove steric clashes and relax the system to a low-energy conformation.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

-

Production Run: Run the production simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

-

Trajectory Analysis: Analyze the resulting trajectory to study the stability of the complex (RMSD), flexibility of residues (RMSF), protein-ligand interactions, and to calculate binding free energies using methods like MM/PBSA or MM/GBSA.

IV. Visualizing Workflows and Pathways

A. In Silico Modeling Workflow

The following diagram illustrates the typical workflow for the in silico modeling of this compound receptor binding.

Methodological & Application

Application Notes and Protocols for Nfepp Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nfepp, or N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, is a novel, pH-sensitive μ-opioid receptor (MOR) agonist.[1] Its unique characteristic lies in its selective activation in acidic environments, typical of inflamed or injured tissues.[1] This property makes this compound a promising candidate for the development of potent analgesics with a reduced side-effect profile compared to traditional opioids like fentanyl. These application notes provide a comprehensive overview of the synthesis and purification of this compound, its mechanism of action, and relevant quantitative data to support further research and development. While the detailed, step-by-step synthesis protocol has been performed by a contractor and is not publicly available in its entirety, this document outlines a probable synthetic approach based on established fentanyl analog chemistry and provides available data on its biological activity.

Introduction

Traditional opioid analgesics, while effective, present significant challenges due to their wide range of adverse effects, including respiratory depression, constipation, and a high potential for addiction. These side effects stem from the indiscriminate activation of opioid receptors throughout the central and peripheral nervous systems. This compound was designed to overcome these limitations by exploiting the acidic microenvironment of inflamed tissues.[2] With a pKa of 6.82, this compound is protonated and thus active at the lower pH found in sites of injury and inflammation, while remaining largely inactive at the physiological pH of 7.4.[3] This targeted activation is designed to provide localized pain relief without the systemic side effects associated with conventional opioids.

Synthesis of this compound

The exact, detailed synthesis protocol for this compound as performed by the original developers is not fully published. The initial synthesis was carried out by a contractor.[3] However, based on the structure of this compound and established methods for the synthesis of fentanyl and its analogs, a general synthetic scheme can be proposed. The final step in the synthesis of many fentanyl analogs involves the acylation of an N-aryl-N-(piperidin-4-yl)amine intermediate.

Proposed Synthetic Scheme

A plausible synthetic route to this compound would likely involve the following key steps:

-

Synthesis of the core piperidine structure: This would involve the preparation of a suitably protected 4-amino-3-fluoropiperidine derivative.

-

N-arylation: Introduction of the phenyl group onto the 4-amino group of the piperidine ring.

-

N-phenethylation: Attachment of the phenethyl group to the piperidine nitrogen.

-

Acylation: The final step would be the acylation of the secondary amine with propionyl chloride or propionic anhydride to yield this compound.

Further details on similar synthetic methodologies can be found in the literature concerning the synthesis of fentanyl analogs.

Purification Protocol

Post-synthesis, purification of this compound is critical to remove impurities, unreacted starting materials, and by-products. A standard method for the purification of compounds like this compound is High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase C18 column is typically suitable for the separation of fentanyl analogs.

-

Mobile Phase: A gradient of acetonitrile and water, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape, would be employed.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) would be used to monitor the elution of the product.

-

Fraction Collection: Fractions corresponding to the this compound peak would be collected, and the solvent removed under reduced pressure to yield the purified compound.

The purity of the final product should be assessed by analytical HPLC and characterized by methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The pH-dependent activity of this compound is a key quantitative parameter. The following table summarizes the available data on the binding affinity and pKa of this compound compared to fentanyl.

| Compound | pKa | IC50 at pH 7.4 (nM) | IC50 at pH 6.5 (nM) |

| This compound | 6.82[3] | ~1000 | ~100 |

| Fentanyl | 8.44 | ~10 | ~10 |

Note: IC50 values are approximate and based on graphical data representations in the cited literature. For precise values, consulting the supplementary information of Rodriguez-Gaztelumendi et al., 2018 is recommended.

Mechanism of Action & Signaling Pathway

This compound exerts its analgesic effect by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of MOR is pH-dependent due to the lower pKa of this compound.

Signaling Pathway of the μ-Opioid Receptor

Upon binding of an agonist like this compound, the μ-opioid receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effector proteins:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane. This hyperpolarization reduces neuronal excitability.

-

The Gβγ subunit also inhibits voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters.

-

The net effect of these signaling events is a reduction in the transmission of pain signals.

References

Application Notes and Protocols: Nfepp Solubility in Physiological Buffers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nfepp, or N-(3-fluoro-1-phenethylpiperidin-4-yl)-N-phenylpropionamide, is a novel, potent µ-opioid receptor (MOR) agonist with a unique pH-dependent activity profile.[1][2] It is designed to be selectively active in acidic environments, such as those found in inflamed or injured tissues, while remaining largely inactive at normal physiological pH (around 7.4).[1][3][4] This characteristic suggests that this compound may offer targeted analgesic effects with a reduced risk of central nervous system side effects commonly associated with traditional opioids.[2][5] Understanding the solubility of this compound in physiological buffers is critical for the design and interpretation of in vitro and in vivo experiments, as well as for formulation development.

These application notes provide an overview of this compound's solubility characteristics, protocols for determining its solubility, and guidance on solution preparation for experimental use.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C22H27FN2O | [2] |

| Molar Mass | 354.47 g/mol | [2] |

| pKa | 6.8 | [3][4] |

| Appearance | Solid powder | [6] |

Solubility of this compound in Physiological Buffers

Precise quantitative solubility data for this compound in various physiological buffers is not extensively documented in publicly available literature. However, based on its chemical structure and intended mechanism of action, the following qualitative solubility profile can be inferred:

-

pH-Dependent Solubility: Due to its pKa of 6.8, the protonation state of this compound is highly dependent on the pH of the surrounding medium.[3][4] In acidic conditions (pH < 6.8), this compound will be predominantly protonated, which is the active form that binds to the µ-opioid receptor.[3] Generally, the salt form of a compound is more soluble in aqueous solutions than the free base. Therefore, this compound is expected to exhibit higher solubility in acidic buffers compared to neutral or alkaline buffers.

-

Solubility in Organic Solvents: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[6] For experimental purposes, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final concentration in the desired physiological buffer.

Note: When preparing solutions of this compound from a DMSO stock, it is crucial to consider the final concentration of DMSO in the experimental medium, as high concentrations can have cytotoxic or other off-target effects. It is recommended to keep the final DMSO concentration below 0.5% (v/v).

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the shake-flask method, a common technique to determine the equilibrium solubility of a compound in a specific buffer.

Materials:

-

This compound powder

-

Physiological buffer of interest (e.g., Phosphate-Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS)) at various pH values (e.g., 5.5, 6.5, 7.4)

-

Vials with screw caps

-

Orbital shaker or incubator with shaking capabilities, temperature-controlled

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or UV-Vis spectrophotometer)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Buffers: Prepare the desired physiological buffers at the target pH values. Ensure the pH is accurately measured and adjusted.

-

Addition of Excess this compound: Add an excess amount of this compound powder to a vial containing a known volume of the buffer. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining undissolved microparticles.

-

Quantification:

-

HPLC Method (Recommended): Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC to determine the concentration of this compound.

-

UV-Vis Spectrophotometry Method: If this compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. Measure the absorbance of the diluted, filtered solution at the wavelength of maximum absorbance (λmax) and calculate the concentration using a calibration curve.

-

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL.